molecular formula C14H9N5O2 B12900438 6,7-Di(furan-2-yl)pteridin-4-amine CAS No. 30146-31-7

6,7-Di(furan-2-yl)pteridin-4-amine

Cat. No.: B12900438
CAS No.: 30146-31-7
M. Wt: 279.25 g/mol
InChI Key: MMALGJYZICAEKF-UHFFFAOYSA-N
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Description

6,7-Di(furan-2-yl)pteridin-4-amine is a chemical compound characterized by the presence of two furan rings attached to a pteridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Di(furan-2-yl)pteridin-4-amine typically involves the formation of the pteridine core followed by the introduction of furan rings. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminopyrimidine with furan-2-carbaldehyde in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

6,7-Di(furan-2-yl)pteridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,7-Di(furan-2-yl)pteridin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential as an antimicrobial agent.

    Industry: Utilized in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of 6,7-Di(furan-2-yl)pteridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain bacterial enzymes, leading to antimicrobial effects. The furan rings contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Di(furan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine
  • 4,7-Di(furan-2-yl)-[1,2,5]selenadiazolo[3,4-c]pyridine

Uniqueness

6,7-Di(furan-2-yl)pteridin-4-amine is unique due to its pteridine core, which imparts distinct electronic and structural properties.

Properties

CAS No.

30146-31-7

Molecular Formula

C14H9N5O2

Molecular Weight

279.25 g/mol

IUPAC Name

6,7-bis(furan-2-yl)pteridin-4-amine

InChI

InChI=1S/C14H9N5O2/c15-13-12-14(17-7-16-13)19-11(9-4-2-6-21-9)10(18-12)8-3-1-5-20-8/h1-7H,(H2,15,16,17,19)

InChI Key

MMALGJYZICAEKF-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC3=C(N=CN=C3N=C2C4=CC=CO4)N

Origin of Product

United States

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